An In-depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1260381-44-9)
An In-depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1260381-44-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. With the CAS number 1260381-44-9, this 7-azaindole derivative has emerged as a critical intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers. This document will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, applications in drug discovery, and essential safety and handling protocols.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with a wide array of biological targets. The strategic introduction of a fluorine atom at the 4-position and a carbonitrile group at the 5-position significantly modulates the electronic and steric properties of the 7-azaindole core. This functionalization has proven instrumental in the development of targeted therapeutics, particularly in oncology. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile serves as a versatile precursor to a new generation of kinase inhibitors, offering a unique combination of structural rigidity and functional group handles for further chemical elaboration.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is paramount for its effective utilization in synthesis and drug design.
| Property | Value |
| CAS Number | 1260381-44-9 |
| Molecular Formula | C₈H₄FN₃ |
| Molecular Weight | 161.14 g/mol |
| Appearance | Solid (Typical) |
| Storage Temperature | 2-8°C is recommended for long-term storage. |
Analytical data for this compound, including NMR, HPLC, and LC-MS, is often available from commercial suppliers upon request.[1]
Spectroscopic and Chromatographic Profile (Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, with coupling constants indicative of their substitution pattern. The presence of the fluorine atom would likely introduce additional splitting in the signals of nearby protons.
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¹³C NMR spectroscopy would reveal the characteristic chemical shifts for the carbon atoms in the heterocyclic rings, including the carbon of the nitrile group.
High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical mobile phase might consist of a gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid.
Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 162.14.
Synthesis and Manufacturing
While a definitive, step-by-step published synthesis for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is not widely available, a plausible synthetic strategy can be constructed based on established methodologies for the functionalization of the 7-azaindole core. The following represents a logical and scientifically sound, though hypothetical, multi-step synthesis.
Proposed Synthetic Pathway
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be envisioned to proceed from a suitable 7-azaindole precursor. A potential route involves the initial fluorination of the 7-azaindole ring, followed by the introduction of the carbonitrile group.
Caption: Plausible synthetic workflow for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Fluorination of a 7-Azaindole Precursor A common method for the introduction of a fluorine atom onto a heterocyclic ring is through a Balz-Schiemann type reaction on an amino-substituted precursor or via electrophilic fluorinating agents on an activated ring system.
Step 2: Halogenation at the 5-position The resulting 4-fluoro-7-azaindole can be selectively halogenated at the 5-position using an appropriate halogenating agent, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), to yield a 4-fluoro-5-halo-7-azaindole intermediate.
Step 3: Cyanation The final step involves a palladium-catalyzed cyanation reaction, such as a Rosenmund-von Braun reaction, using a cyanide source like zinc cyanide or copper(I) cyanide to displace the halogen at the 5-position and install the carbonitrile group.
Applications in Drug Discovery
The primary application of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile lies in its role as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver in a variety of cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective FGFR inhibitors.[2] 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile provides a strategically functionalized starting material for the synthesis of these inhibitors. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the nitrile group can be a key pharmacophoric feature or a handle for further chemical modifications.
Caption: Inhibition of the FGFR signaling pathway by targeted therapies.
Other Kinase Targets
The versatility of the 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold extends beyond FGFR. The 7-azaindole core has been explored for the inhibition of other protein kinases, such as Akt/PKB, which are also critical nodes in cancer signaling pathways.
Safety and Handling
As with any specialized chemical reagent, proper safety precautions must be observed when handling 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the following general guidelines for handling fluoro- and cyano-substituted heterocyclic compounds should be followed.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: A lab coat and closed-toe shoes are required.
Engineering Controls:
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Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Ensure that an eyewash station and safety shower are readily accessible.
Handling and Storage:
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Avoid creating dust.
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Keep away from incompatible materials such as strong oxidizing agents.
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Store in a tightly sealed container in a cool, dry place.[3]
First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting.
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In all cases of exposure, seek immediate medical attention.
Conclusion
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a high-value building block in contemporary drug discovery. Its unique structural features make it an ideal starting point for the synthesis of targeted therapies, particularly FGFR inhibitors. This guide has provided a comprehensive overview of its properties, plausible synthesis, applications, and safety considerations to aid researchers in their endeavors to develop the next generation of innovative medicines.
References
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
- Xie, W., et al. (2022).
- Tan, L., et al. (2018). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Chemical Biology, 25(2), 184-194.e4.
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
- Google Patents. Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
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Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
- Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry.
- Google Patents. Preparation method for 4-substituted-7-azaindole.
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RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
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SpectraBase. 1H-Pyrrolo(2,3-b)pyridine. Available from: [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]
- Google Patents. 1h-pyrrolo[2,3-b]pyridines.
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
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National Institutes of Health. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Available from: [Link]
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Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available from: [Link]
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
Sources
- 1. 1260381-44-9|4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
![Structure of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with atom numbering.](https://i.imgur.com/8K59x72.png)
